molecular formula C14H12BrNO2S B11798331 2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No.: B11798331
M. Wt: 338.22 g/mol
InChI Key: GVFLFZIAGIGFQI-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a chemical compound that belongs to the class of benzo[d]thiazoles This compound is characterized by the presence of a bromine atom at the second position, a methoxyphenyl group at the fifth position, and a dihydrobenzo[d]thiazol-7(4H)-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable amine with a brominated phenyl compound.

    Cyclization: The intermediate product undergoes cyclization to form the benzo[d]thiazole core.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: Similar structure with a thiazole ring and bromine atom.

    5-Bromo-4-fluorobenzo[d]thiazol-2-amine: Contains a fluorine atom instead of a methoxy group.

    4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol: Similar structure with a hydroxyl group.

Uniqueness

2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a methoxyphenyl group

Properties

Molecular Formula

C14H12BrNO2S

Molecular Weight

338.22 g/mol

IUPAC Name

2-bromo-5-(3-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one

InChI

InChI=1S/C14H12BrNO2S/c1-18-10-4-2-3-8(5-10)9-6-11-13(12(17)7-9)19-14(15)16-11/h2-5,9H,6-7H2,1H3

InChI Key

GVFLFZIAGIGFQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC3=C(C(=O)C2)SC(=N3)Br

Origin of Product

United States

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